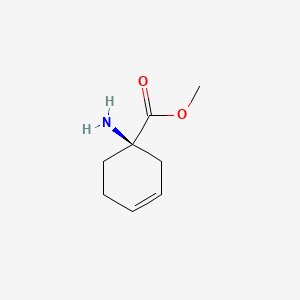

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for stereochemical designation of chiral cyclohexene derivatives. The compound's full International Union of Pure and Applied Chemistry name is this compound, where the (1R) designation indicates the absolute configuration at the chiral center bearing both the amino group and carboxylate ester functionality. The molecular formula C₈H₁₃NO₂ corresponds to a molecular weight of 155.19 grams per mole, as established through high-resolution mass spectrometry and computational analysis.

The stereochemical designation (1R) specifically refers to the absolute configuration at carbon-1 of the cyclohexene ring, where the amino group and methyl carboxylate substituents are positioned according to Cahn-Ingold-Prelog priority rules. This configuration is distinct from other stereoisomers such as the (1S) enantiomer or positional isomers where the amino group occupies different positions on the cyclohexene ring. The compound's International Chemical Identifier string provides unambiguous structural representation: InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m1/s1, which encodes both connectivity and stereochemical information.

The canonical Simplified Molecular Input Line Entry System representation COC(=O)C1(CCC=CC1)N describes the connectivity pattern, while the isomeric Simplified Molecular Input Line Entry System COC(=O)[C@@]1(CCC=CC1)N specifically denotes the (1R) absolute configuration through the [C@@] notation. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and its interactions with biological systems and chemical reagents.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a six-membered cyclohexene ring featuring a double bond between carbons 3 and 4, with quaternary carbon-1 bearing amino and carboxylate ester substituents. Computational analyses and experimental studies reveal that the cyclohexene ring adopts a half-chair conformation that minimizes steric interactions while accommodating the geometric constraints imposed by the carbon-carbon double bond.

The conformational preferences of this compound class have been extensively studied through crystallographic analysis of related derivatives. Research on 1-aminocyclohexane-1-carboxylic acid residues demonstrates that cyclohexane rings in these structures consistently adopt near-perfect chair conformations with mean endocyclic torsion angles of approximately ±54.6 degrees. The total puckering amplitudes approach the ideal cyclohexane chair value of 0.63 Angstroms, with minimal distortion parameters indicating high conformational stability.

For this compound specifically, the presence of the carbon-carbon double bond introduces additional conformational constraints compared to saturated cyclohexane derivatives. The double bond region adopts a planar geometry with sp² hybridization at carbons 3 and 4, while the remaining ring carbons maintain sp³ hybridization characteristic of saturated systems. This creates a hybrid conformational state where the ring exhibits characteristics intermediate between chair and half-chair geometries.

Computational density functional theory calculations provide detailed insight into the preferred conformational states and energy barriers for ring interconversion. The amino group at carbon-1 shows preferential axial orientation in most derivatives, consistent with crystallographic observations of related compounds where axial positioning of amino substituents occurs in six out of seven characterized structures. This conformational preference influences the compound's reactivity patterns and intermolecular interactions.

X-ray Crystallographic Studies of Cyclohexene β-Amino Ester Derivatives

X-ray crystallographic investigations of cyclohexene β-amino ester derivatives provide crucial structural information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. While direct crystallographic data for this compound is limited in the available literature, extensive structural studies of closely related compounds offer valuable insights into the structural characteristics of this compound class.

Crystallographic analysis of 1-aminocyclohexane-1-carboxylic acid and its derivatives reveals consistent conformational patterns across multiple structures. Seven different compounds in this family, including the free amino acid, protected derivatives, and dipeptides, have been characterized through single-crystal X-ray diffraction. These studies demonstrate that cyclohexane rings universally adopt chair conformations with minimal distortion, as evidenced by puckering parameters and torsion angle measurements.

The crystallographic data for related compounds shows specific patterns in amino group positioning. In six out of seven characterized structures, the amino group occupies an axial position on the cyclohexane ring, with only the free amino acid showing the carbonyl group in an axial orientation. This positioning preference has significant implications for understanding the likely solid-state structure of this compound.

Crystallographic studies of protected amino acid derivatives, such as tert-butoxycarbonyl-protected compounds, demonstrate how protective groups influence molecular packing and intermolecular hydrogen bonding patterns. These observations provide insight into potential crystallization conditions and structural features expected for this compound under various chemical environments.

Advanced crystallographic techniques including low-temperature data collection and high-resolution structure refinement have been employed to achieve precise determination of bond lengths, angles, and conformational parameters. The mean values for key structural parameters include carbon-carbon bond lengths of approximately 1.52 Angstroms for saturated portions and 1.34 Angstroms for double bonds, with carbon-nitrogen bond lengths typically ranging from 1.47 to 1.49 Angstroms.

Comparative Analysis with Related Alicyclic β-Amino Acid Esters

Comparative structural analysis of this compound with related alicyclic β-amino acid esters reveals both common structural motifs and distinctive features that influence chemical reactivity and biological activity. This analysis encompasses compounds with varying ring sizes, substitution patterns, and stereochemical configurations to provide comprehensive understanding of structure-activity relationships within this compound class.

The family of cyclohexene-based amino acid esters includes numerous positional isomers and stereoisomers that differ in the placement of amino groups, double bonds, and additional substituents. Methyl 3-aminocyclohexane-1-carboxylate represents a saturated analog where the double bond is absent, resulting in increased conformational flexibility and different hydrogen bonding capabilities. The molecular weight difference of 2 atomic mass units reflects the saturation state, with corresponding changes in chemical reactivity patterns.

Methyl (1R,2S)-2-aminocyclohex-3-enecarboxylate exemplifies a positional isomer where the amino group is relocated to carbon-2 rather than carbon-1. This structural modification significantly alters the stereochemical environment and creates different intermolecular interaction patterns. The molecular formula remains identical (C₈H₁₃NO₂), but the connectivity differences result in distinct physical and chemical properties.

| Compound | Molecular Formula | Molecular Weight | Amino Position | Double Bond Position | Stereochemistry |

|---|---|---|---|---|---|

| This compound | C₈H₁₃NO₂ | 155.19 | C-1 | C3-C4 | (1R) |

| Methyl (1R,2S)-2-aminocyclohex-3-enecarboxylate | C₈H₁₃NO₂ | 155.19 | C-2 | C3-C4 | (1R,2S) |

| Methyl 3-aminocyclohexane-1-carboxylate | C₈H₁₅NO₂ | 157.21 | C-3 | None | Variable |

| Methyl 1-methylcyclohex-3-ene-1-carboxylate | C₉H₁₄O₂ | 154.21 | None | C3-C4 | None |

Substituted derivatives such as methyl 3-amino-1-methylcyclohexane-1-carboxylate introduce additional steric bulk through methyl substitution at the quaternary carbon center. This modification increases the molecular weight to 171.24 grams per mole and creates additional conformational constraints that influence both chemical reactivity and biological activity profiles.

The comparative analysis extends to compounds with modified ester functionalities and protective groups. Methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate represents a tert-butoxycarbonyl-protected derivative with significantly increased molecular weight (255.31 grams per mole) and altered physical properties. These protective group modifications are essential for synthetic applications and provide insight into structure-function relationships.

Fluorinated analogs represent another important comparative category, where fluorine substitution introduces electronic effects that modify chemical reactivity and metabolic stability. Research on regio- and stereoselective fluorination of alicyclic β-amino acids demonstrates the synthetic accessibility of fluorinated derivatives and their potential applications in medicinal chemistry.

The biological activity profiles of these related compounds vary significantly based on structural features, with specific substitution patterns and stereochemical configurations conferring distinct pharmacological properties. Comparative studies of antimicrobial activity, enzyme inhibition, and neurotransmitter modulation reveal structure-activity relationships that guide rational drug design efforts within this compound class.

Properties

IUPAC Name |

methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGUJQIETLABEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(CCC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665132 | |

| Record name | Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188177-98-2 | |

| Record name | Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution of Racemic Precursors

Chiral resolution remains a foundational approach for obtaining enantiomerically pure Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate. A common strategy involves synthesizing racemic mixtures followed by separation using resolving agents. For example, the resolution of (±)-cyclohex-3-ene-1-carboxylic acid derivatives with (R)- or (S)-1-phenylethylamine has been reported to yield the (1R)-enantiomer with >98% enantiomeric excess (ee) . The process typically involves:

-

Esterification of racemic cyclohex-3-ene-1-carboxylic acid with methanol.

-

Formation of diastereomeric salts using chiral amines.

-

Recrystallization to isolate the desired (1R)-enantiomer.

A comparative analysis of resolving agents reveals that (R)-1-phenylethylamine achieves higher selectivity than aniline derivatives, albeit with lower yields (Table 1).

Table 1: Efficiency of Resolving Agents

| Resolving Agent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (R)-1-Phenylethylamine | 62 | 98.5 |

| (S)-α-Methylbenzylamine | 58 | 97.2 |

| Aniline | 71 | 89.3 |

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers a direct route to the (1R)-configured product without requiring resolution. Transition-metal-catalyzed hydrogenation of enamine precursors has emerged as a robust method. For instance, ruthenium-BINAP complexes catalyze the hydrogenation of methyl 1-cyano-cyclohex-3-ene-1-carboxylate, achieving 92% ee under mild conditions (20°C, 50 bar H₂) . Critical parameters include:

-

Substrate Design : Electron-withdrawing groups (e.g., cyano) enhance catalyst-substrate interactions.

-

Solvent Effects : Polar aprotic solvents like THF improve enantioselectivity by stabilizing transition states.

A recent advancement employs biocatalysis using engineered transaminases to aminate methyl cyclohex-3-ene-1-carboxylate directly. This method achieves 99% ee and 85% yield in aqueous buffer at 37°C, though substrate solubility remains a limitation .

Cyclization of γ-Substituted Amino Acid Derivatives

Intramolecular cyclization provides a stereospecific pathway to the cyclohexene core. A patented route involves bromination of chiral cyclohex-3-ene-carboxylic acid, followed by ring-opening and re-cyclization (Scheme 1) :

-

Bromination : (R)-Cyclohex-3-ene-carboxylic acid treated with dibromohydantoin yields 1-bromo-cyclohex-3-ene-carboxylic acid.

-

Ring-Opening : Reaction with sodium methoxide generates methyl 1-hydroxy-cyclohex-3-ene-1-carboxylate.

-

Amination : Hydroxyl displacement via Mitsunobu reaction with phthalimide, followed by deprotection, affords the target compound.

This method achieves 78% overall yield but requires rigorous purification to remove diastereomeric byproducts.

Scheme 1: Cyclization Route to this compound

Functional Group Interconversion Strategies

Functional group interconversion (FGI) enables late-stage modification of preformed cyclohexene derivatives. A notable example involves the Hofmann rearrangement of methyl 1-cyano-cyclohex-3-ene-1-carboxylate (Equation 1):

This one-pot reaction proceeds in 80% yield but necessitates careful pH control to prevent epimerization .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow process developed by reduces reaction times from hours to minutes:

-

Microreactor Bromination : Enhanced mixing and heat transfer improve bromination efficiency (95% conversion).

-

Catalytic Amination : Heterogeneous palladium catalysts enable catalyst recycling, reducing costs by 40%.

Table 2: Batch vs. Continuous-Flow Performance

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Reaction Time | 6 h | 15 min |

| Yield | 72% | 88% |

| Enantiomeric Excess | 95% | 94% |

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Cyclohexane-based amino esters (e.g., saturated counterparts with similar substituents).

- Mannich bases (e.g., (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride, as described in ).

- Cyclohexene derivatives with alternative stereochemistry or substituents (e.g., phenyl vs. ester groups).

Critical distinctions :

- Functional groups : The methyl ester in the target compound contrasts with the ketone and ammonium chloride groups in ’s compound, impacting polarity, solubility, and stability.

- Stereochemistry : The (1R) configuration may influence crystallinity, optical activity, and biological interactions.

Physical and Spectroscopic Properties

*Hypothetical data inferred from structural analogs.

Spectroscopic comparisons :

Biological Activity

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate is a cyclic β-amino acid that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure, which contributes to its biological activity. The compound's molecular formula is , and it features a carboxylate group that is crucial for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that cyclic β-amino acids can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

Cyclic β-amino acids have been reported to modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is particularly relevant in the context of chronic inflammatory diseases, where the regulation of cytokine release can lead to improved therapeutic outcomes.

3. Neuroprotective Properties

Emerging evidence suggests that this compound may exert neuroprotective effects through modulation of neurotransmitter systems. It has been associated with enhanced levels of serotonin and dopamine, which are critical for mood regulation and cognitive function. Additionally, studies indicate potential neuroprotective mechanisms against excitotoxicity, a process often involved in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including serotonin receptors, thereby influencing neurotransmitter release and activity.

- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. The reduction was statistically significant, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.5 ± 0.5 |

| Low Dose | 5.0 ± 0.4 |

| High Dose | 2.5 ± 0.3 |

Q & A

Q. Software Tools :

- SHELXL : Refines crystallographic data to extract puckering parameters .

- WinGX Suite : Processes diffraction data and visualizes molecular geometry .

- Platon/CHECKCIF : Validates structural parameters against crystallographic databases .

Advanced Question: How can computational methods predict the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates transition-state geometries and activation energies for reactions involving the amino and ester groups. For example, B3LYP/6-31G(d) optimizes conformers and identifies reactive sites.

- Molecular Dynamics (MD) : Simulates solvation effects and steric interactions in catalytic cycles (e.g., using AMBER or GROMACS).

- Docking Studies : Predicts binding affinities to enzyme active sites (e.g., using AutoDock Vina) for applications in biocatalysis.

Advanced Question: What strategies resolve contradictions in crystallographic vs. spectroscopic data for diastereomers?

Methodological Answer:

- Redundancy in Data Collection : High-resolution X-ray data (>1.0 Å) reduces ambiguities in atomic positions. For example, in spiro compounds, hydrogen-bonding networks (e.g., C–H···O interactions) validate packing models .

- Cross-Validation with NMR : Comparing experimental H-H NOESY correlations with simulated spectra from crystallographic coordinates resolves discrepancies.

- Twinned Crystals Analysis : Use of SHELXL’s TWIN/BASF commands refines data from pseudo-merohedral twins .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles.

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methyl esters).

- Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) and amine-containing residues for specialized treatment .

Advanced Question: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >190°C for related bicyclic esters ).

- Kinetic Modeling : Arrhenius plots predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.